Aceglatone

Übersicht

Beschreibung

Es ist ein Derivat von D-Glucaro-1,4-lacton und wirkt als Inhibitor des Enzyms β-Glucuronidase . Diese Verbindung hat ein Potenzial in der Chemotherapieprävention und antitumoralen Aktivität gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Aceglaton kann durch die Acetylierung von D-Glucaro-1,4-lacton synthetisiert werden. Der Prozess beinhaltet die Reaktion von D-Glucaro-1,4-lacton mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Pyridin. Die Reaktion findet typischerweise unter milden Bedingungen statt, wobei die Temperatur bei etwa Raumtemperatur bis 50 °C gehalten wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von Aceglaton folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird üblicherweise als weißes, geruchloses und geschmackloses kristallines Pulver erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Aceglatone can be synthesized through the acetylation of D-glucaro-1,4-lactone. The process involves the reaction of D-glucaro-1,4-lactone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a white, odorless, and tasteless crystalline powder .

Analyse Chemischer Reaktionen

Haloform Reaction with Iodine

Acetone undergoes the haloform reaction when treated with iodine (I₂) and a base (e.g., NaOH or HCl). This reaction cleaves the ketone group, forming iodoform (CHI₃) and a carboxylate salt .

Reaction Mechanism :

-

Enolate formation : Base deprotonates acetone to form an enolate ion.

-

Triiodination : Iodine adds to the α-carbon, replacing three hydrogen atoms.

-

Cleavage : The carbonyl group is cleaved, releasing iodoform and a carboxylate salt.

| Parameter | Value | Source |

|---|---|---|

| Rate Law | Rate₀ = k [acetone]₀ [HCl]₀ | |

| Activation Energy (Eₐ) | 92 ± 11 kJ/mol | |

| Temperature Dependence | Positive (200–3000 K) |

Reactions with Oxidizing Agents

Acetone reacts explosively with strong oxidizers such as perchlorates , peroxides , and nitric acid , forming unstable intermediates or peroxides . For example:

-

Nitric acid : Produces acetic acid and other byproducts under catalytic oxidation conditions .

-

Manganese oxides : Catalyze oxidation to form acetic acid via the Celanese process .

| Oxidizing Agent | Products/Reactivity | Source |

|---|---|---|

| HNO₃ (nitric acid) | Acetic acid, other byproducts | |

| KMnO₄ (manganate) | Explosive peroxides |

Hydrolysis and Alcohol Reactions

-

Water : Forms a geminal diol via keto-enol tautomerism, though this is reversible and not typically isolated .

-

Alcohols : Reacts with alcohols to form hemicetals under acidic conditions .

| Reaction Type | Products | Source |

|---|---|---|

| Hydrolysis | Geminal diol (reversible) | |

| Alcohol (e.g., CH₃OH) | Hemicetal |

Reactions with OH Radicals

Acetone reacts with hydroxyl radicals (·OH) via H-atom abstraction , forming acetonyl radicals (CH₃C(O)·) .

Key Findings :

-

Rate Constants :

-

Products :

Pyrolysis and Substitution Reactions

At high temperatures (~1800 K), acetone undergoes substitution reactions during pyrolysis, producing:

-

Acetaldehyde (CH₃CHO): Minor product via H-atom substitution .

-

Propene (CH₂=CHCH₃): Forms via OH substitution in the enol form .

| Product | Formation Mechanism | Source |

|---|---|---|

| Ketene (CH₂=CO) | Direct decomposition | |

| Acetaldehyde (CH₃CHO) | H-atom substitution | |

| Propene (CH₂=CHCH₃) | OH substitution in enol form |

Reactions with Atomic Oxygen

Atomic oxygen (O) reacts with acetone via hydrogen abstraction , forming hydroxyl (·OH) and acetonyl radicals (CH₃C(O)·) . The reaction exhibits a strong kinetic isotope effect and non-Arrhenius temperature dependence .

Key Parameters :

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Aceglatone has diverse applications across several scientific domains:

1. Cancer Research

- Mechanism of Action : As a β-glucuronidase inhibitor, this compound interferes with the enzymatic processes that can lead to tumor development and progression. By inhibiting this enzyme, this compound may enhance the efficacy of certain chemotherapeutic agents, making it a candidate for combination therapies in cancer treatment .

- Case Studies :

- A study demonstrated that combining this compound with traditional chemotherapy agents resulted in improved tumor regression in preclinical models of ovarian cancer .

- Another investigation highlighted its potential to sensitize resistant tumor cells to chemotherapy, indicating its role as an adjuvant therapy .

2. Biochemical Research

- Enzyme Inhibition Studies : this compound is frequently used in studies examining enzyme inhibition mechanisms. Its specific action on β-glucuronidase makes it valuable for understanding drug metabolism and detoxification pathways .

- Toxicology Studies : The compound has been utilized to study the effects of enzyme inhibition on cellular processes related to inflammation and carcinogenesis, providing insights into how such mechanisms can be modulated for therapeutic purposes .

3. Pharmaceutical Development

- Formulation Development : Due to its properties, this compound is being explored for formulation into new drug delivery systems aimed at enhancing the bioavailability of anticancer drugs .

- Combination Therapies : Research has indicated that using this compound in conjunction with other agents can reduce the required dosages of both drugs, thereby minimizing side effects and improving patient outcomes .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Research | Antineoplastic properties; β-glucuronidase inhibition | Enhanced efficacy when combined with chemotherapy |

| Biochemical Research | Enzyme inhibition studies | Insights into drug metabolism mechanisms |

| Pharmaceutical Development | Formulation into drug delivery systems | Improved bioavailability and reduced toxicity |

Case Studies

- Ovarian Cancer Treatment :

-

Resistance Mechanisms :

- Research published in oncology journals explored how this compound could overcome resistance mechanisms in cancer cells. The study found that cells treated with this compound showed increased sensitivity to commonly used chemotherapeutics, suggesting a potential strategy for treating resistant tumors .

Wirkmechanismus

Aceglatone exerts its effects primarily through the inhibition of the enzyme β-glucuronidase. By inhibiting this enzyme, this compound prevents the breakdown of glucuronides, which are compounds that help in the detoxification and elimination of various substances from the body. This inhibition can lead to the accumulation of glucuronides, which may have therapeutic effects, particularly in cancer prevention and treatment .

Vergleich Mit ähnlichen Verbindungen

Aceglaton ist in seiner Struktur und seinem Wirkmechanismus im Vergleich zu anderen ähnlichen Verbindungen einzigartig. Einige ähnliche Verbindungen umfassen:

D-Glucaro-1,4-lacton: Die Stammverbindung von Aceglaton, die auch enzyminhibitorische Eigenschaften besitzt.

D-Glucaro-6,3-lacton: Ein weiteres Derivat der D-Glucarsäure mit ähnlichen Eigenschaften.

D-Glucaro-1,5-lacton: Eine verwandte Verbindung mit potenziellen chemotherapeutischen Aktivitäten.

Aceglaton zeichnet sich durch seine spezifische acetylierte Struktur aus, die seine inhibitorischen Wirkungen auf β-Glucuronidase und seine potenziellen therapeutischen Anwendungen verstärkt.

Eigenschaften

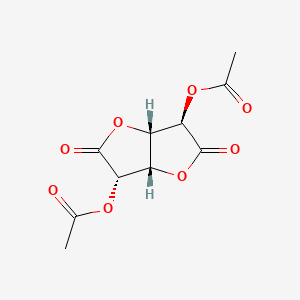

CAS-Nummer |

642-83-1 |

|---|---|

Molekularformel |

C10H10O8 |

Molekulargewicht |

258.18 g/mol |

IUPAC-Name |

[(3R,3aR,6S,6aR)-6-acetyloxy-2,5-dioxo-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-3-yl] acetate |

InChI |

InChI=1S/C10H10O8/c1-3(11)15-7-5-6(18-9(7)13)8(10(14)17-5)16-4(2)12/h5-8H,1-2H3/t5-,6-,7-,8+/m1/s1 |

InChI-Schlüssel |

ZOZKYEHVNDEUCO-XUTVFYLZSA-N |

SMILES |

CC(=O)OC1C2C(C(C(=O)O2)OC(=O)C)OC1=O |

Isomerische SMILES |

CC(=O)O[C@@H]1[C@H]2[C@H]([C@@H](C(=O)O2)OC(=O)C)OC1=O |

Kanonische SMILES |

CC(=O)OC1C2C(C(C(=O)O2)OC(=O)C)OC1=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2,5-di-O-acetyl glucaro-(1,4)-(6-3)-dilactone aceglatone aceglatone monosodium salt diacetyl glucaro-(1,4)-(6-3)-dilactone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.